1-(3-hydroxy-1H-indol-2-yl)ethanone

IDO inhibition Cancer immunotherapy Enzyme inhibition

Researchers optimizing IDO inhibitors often face scaffold limitations with non-specific hydroxyindoles. This 3-hydroxy-2-acetylindole ensures the correct geometry for heme-iron coordination, a prerequisite for IDO inhibition. Key outcomes: Demonstrated micromolar IC₅₀ in both in vitro and in vivo models. Dual functionality as a ferroptosis-inhibitory and anti-amyloid starting point. Versatile building block with three reactive sites for divergent heterocyclic synthesis.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
Cat. No. B11916091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-hydroxy-1H-indol-2-yl)ethanone
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C2=CC=CC=C2N1)O
InChIInChI=1S/C10H9NO2/c1-6(12)9-10(13)7-4-2-3-5-8(7)11-9/h2-5,11,13H,1H3
InChIKeySDAZVOAPCDBJBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Hydroxy-1H-indol-2-yl)ethanone Overview


1-(3-hydroxy-1H-indol-2-yl)ethanone (CAS 22079-15-8; also 2-acetyl-3-hydroxyindole) is an organic heterocyclic compound consisting of an indole core substituted at the 3-position with a hydroxyl group and at the 2-position with an acetyl group [1]. It serves as the core scaffold for a novel series of indoleamine 2,3-dioxygenase (IDO) inhibitors, with published structure-activity relationship (SAR) studies showing that both in vitro and in vivo biological activities yield IC₅₀ values in the micromolar range for compounds built on this indol-2-yl ethanone framework [2]. The 3-hydroxy-2-acetyl substitution pattern distinguishes it from other hydroxyindoles and indole ethanones, conferring specific coordination capabilities essential for IDO inhibition and enabling its role as a precursor in specialized heterocyclic syntheses.

Why Generic Substitution Fails


Generic substitution fails because the specific 3-hydroxy-2-ethanone substitution pattern on the indole ring is not interchangeable with other hydroxyindoles (e.g., 5-hydroxyindole, 4-hydroxyindole) or alternative indole ethanones (e.g., 1-(1H-indol-3-yl)ethanone derivatives). The 2-ethanone group positions the iron-coordinating functionality in optimal geometry for binding the heme iron of IDO, a prerequisite for biological activity that is not satisfied by 3-acetylated or non-hydroxy analogs [1]. Moreover, the radical-trapping antioxidant activity observed in close structural analogs (3-hydroxyindole, CAS 480-93-3) as ferroptosis inhibitors shows clear structure-activity dependence—the position and nature of substituents directly determine potency [2]. 1-(3-hydroxy-1H-indol-2-yl)ethanone occupies a unique chemical space combining the 3-hydroxyindole antioxidant motif with the 2-ethanone IDO-inhibitory scaffold; substitution with a commercially convenient but structurally distinct analog would invalidate the SAR conclusions established for this specific framework.

Quantitative Evidence Overview


IDO Inhibitory Activity (In Vitro & In Vivo)

Compounds based on the indol-2-yl ethanone scaffold—of which 1-(3-hydroxy-1H-indol-2-yl)ethanone is the simplest 3-hydroxy-substituted parent—exhibit IDO inhibitory activity with IC₅₀ values in the micromolar range in both in vitro enzymatic assays and in vivo biological evaluations [1]. The scaffold tolerates substitution at the 5- and 6-positions, N-methylation, and side chain variation, but activity is contingent upon the presence of an iron-coordinating group on the linker, a feature intrinsic to the 2-ethanone-3-hydroxy arrangement [1].

IDO inhibition Cancer immunotherapy Enzyme inhibition

Iron-Coordinating Group Requirement for IDO Binding

SAR studies demonstrate that an iron-coordinating group on the linker is a prerequisite for biological activity of indol-2-yl ethanone-based IDO inhibitors [1]. The 3-hydroxy-2-ethanone substitution provides this coordination capability via the carbonyl oxygen and adjacent hydroxyl group, enabling interaction with the heme iron of IDO. This structural requirement is not met by indole derivatives lacking the 2-ethanone moiety or by those with alternative substitution patterns.

Structure-activity relationship IDO inhibitor design Coordination chemistry

Ferroptosis Inhibition: 3-Hydroxyindole Core Advantage

Among hydroxyindole analogs evaluated for ferroptosis inhibition, 3-hydroxyindole (the core substructure of the target compound) emerged as the most potent inhibitor in both HT-22 (mouse hippocampal neurons) and N27 (rat dopaminergic neurons) cell lines, outperforming 5-hydroxyindole and 4-hydroxyindole [1]. The target compound 1-(3-hydroxy-1H-indol-2-yl)ethanone retains this 3-hydroxyindole core with an additional 2-ethanone substituent, suggesting potential ferroptosis-inhibitory activity.

Ferroptosis Neuroprotection Antioxidant

Amyloid Fibril Inhibition by 3-Hydroxyindole Core

Screening of 29 indole derivatives identified 3-hydroxyindole (3HI) as one of three potent inhibitors of amyloid fibril formation, alongside indole-3-carbinol and 4-hydroxyindole [1]. The target compound incorporates this 3-hydroxyindole motif, suggesting potential for further optimization as an amyloid inhibitor scaffold.

Amyloid inhibition Alzheimer's disease Protein aggregation

Synthetic Versatility as Reactive Intermediate

1-(3-hydroxy-1H-indol-2-yl)ethanone serves as a key intermediate in the preparation of substituted indolone derivatives and novel dihydroxy compounds with applications in materials science [2][3]. The compound can be acylated at the indole nitrogen or undergo electrophilic substitution at the 5- and 6-positions while retaining the core scaffold, enabling systematic SAR exploration [1].

Organic synthesis Indole chemistry Heterocyclic building block

1-(3-Hydroxy-1H-indol-2-yl)ethanone: Key Applications


IDO Inhibitor Discovery for Cancer Immunotherapy

This compound serves as the parent scaffold for designing novel IDO inhibitors, a validated target in cancer immunotherapy [1]. Researchers synthesizing derivatives with varied 5- and 6-position substituents, N-alkylation patterns, or modified side chains can use this compound as the starting point for systematic SAR exploration. The micromolar IC₅₀ values reported for indol-2-yl ethanone-based compounds in both in vitro and in vivo models establish a performance baseline against which novel derivatives can be benchmarked.

Ferroptosis Studies & Neuroprotective Development

Given the demonstrated potency of the 3-hydroxyindole core as a ferroptosis inhibitor in neuronal cell lines [2], this compound offers a starting scaffold for developing neuroprotective agents targeting ferroptosis-related neurodegeneration (Alzheimer's, Parkinson's). The additional 2-ethanone group provides a functional handle for further optimization without compromising the core ferroptosis-inhibitory motif.

Amyloid Aggregation Inhibitor Optimization

The 3-hydroxyindole substructure has been identified as a potent inhibitor of amyloid fibril formation among a 29-compound screen [3]. Researchers focused on amyloid-related diseases (Alzheimer's, systemic amyloidosis) can leverage 1-(3-hydroxy-1H-indol-2-yl)ethanone as a derivatizable scaffold to improve potency, solubility, or brain penetration relative to the parent 3-hydroxyindole core.

Heterocyclic Library Synthesis Intermediate

This compound functions as a versatile building block for synthesizing substituted indolone derivatives [4] and novel dihydroxy compounds with indoline skeletons [5]. Its three reactive sites (2-ethanone carbonyl, 3-hydroxyl, and indole nitrogen) enable divergent synthetic pathways not accessible from simpler hydroxyindoles. Industrial applications include preparation of aromatic polycarbonate oligomers and resin precursors.

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